REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([F:13])([F:12])[C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]=1)C.[BH4-].[Na+]>CCO>[F:13][C:5]([F:12])([C:6]1[N:7]=[CH:8][CH:9]=[CH:10][N:11]=1)[CH2:4][OH:3] |f:1.2|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1=NC=CC=N1)(F)F)=O
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
655 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bubbles immediately formed
|
Type
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STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
continued at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was then quenched with half-saturated NH4Cl (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×15 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl (1×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CO)(C1=NC=CC=N1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 696 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |